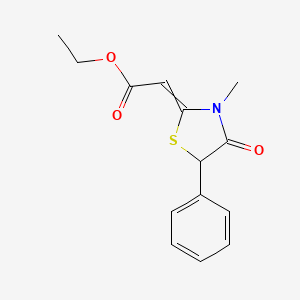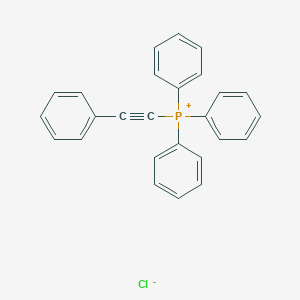
Bis(4-tert-butylphenyl) methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-tert-butylphenyl) methylphosphonate is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of two 4-tert-butylphenyl groups attached to a methylphosphonate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl) methylphosphonate typically involves the reaction of 4-tert-butylphenol with phosphorus trichloride, followed by the introduction of a methyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-tert-butylphenol with phosphorus trichloride: This step forms the intermediate bis(4-tert-butylphenyl) phosphite.
Introduction of the methyl group: The intermediate is then reacted with a methylating agent such as methyl iodide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-tert-butylphenyl) methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Bis(4-tert-butylphenyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used as an additive in polymers to enhance stability and as a flame retardant.
Mécanisme D'action
The mechanism by which Bis(4-tert-butylphenyl) methylphosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its use as an antioxidant in polymers.
Bis(4-tert-butylphenyl) phenyl phosphate: Used in similar applications but with different reactivity due to the presence of a phenyl group.
Uniqueness
Bis(4-tert-butylphenyl) methylphosphonate is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
60705-72-8 |
|---|---|
Formule moléculaire |
C21H29O3P |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-[(4-tert-butylphenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C21H29O3P/c1-20(2,3)16-8-12-18(13-9-16)23-25(7,22)24-19-14-10-17(11-15-19)21(4,5)6/h8-15H,1-7H3 |
Clé InChI |
VUVHTORSLDNSQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


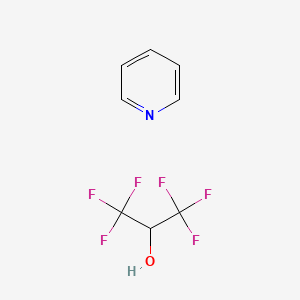
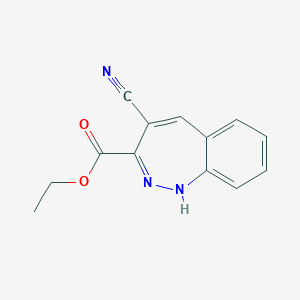
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
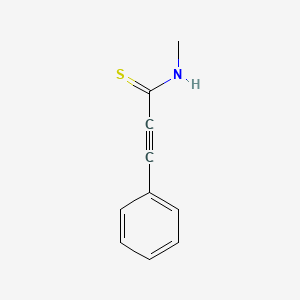
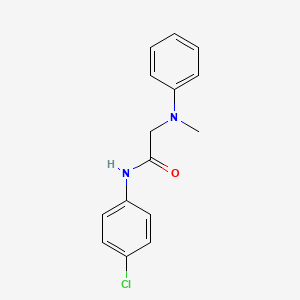
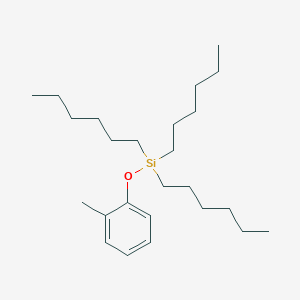
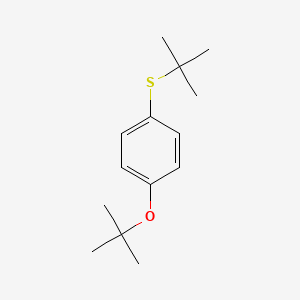


![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)

![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
